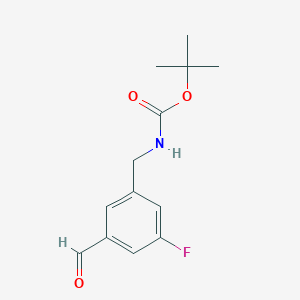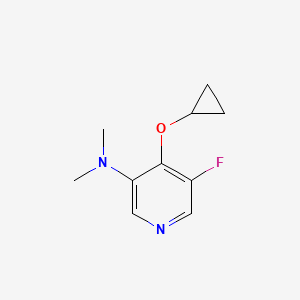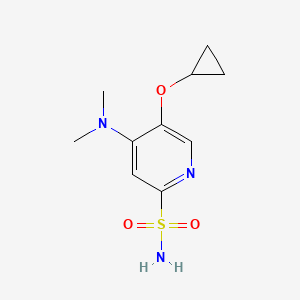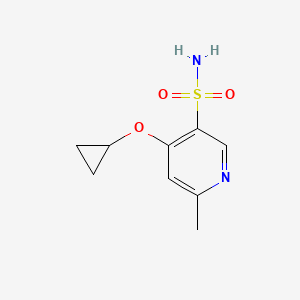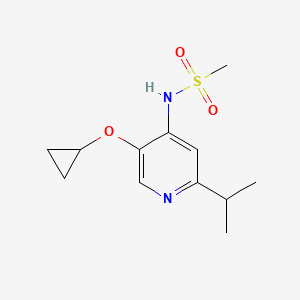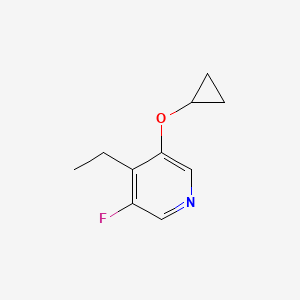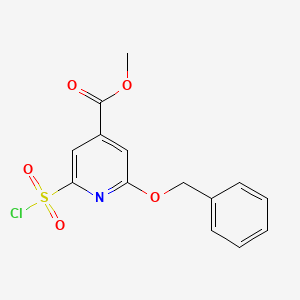
Methyl 2-(benzyloxy)-6-(chlorosulfonyl)isonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(benzyloxy)-6-(chlorosulfonyl)isonicotinate: is an organic compound that belongs to the class of isonicotinates This compound is characterized by the presence of a benzyloxy group, a chlorosulfonyl group, and a methyl ester group attached to an isonicotinic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(benzyloxy)-6-(chlorosulfonyl)isonicotinate typically involves multiple steps:
Starting Material: The synthesis begins with isonicotinic acid, which undergoes esterification to form methyl isonicotinate.
Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl alcohol in the presence of a suitable base.
Chlorosulfonyl Group Introduction: The chlorosulfonyl group is introduced by reacting the intermediate compound with chlorosulfonic acid under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 2-(benzyloxy)-6-(chlorosulfonyl)isonicotinate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorosulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, solvents like dichloromethane or tetrahydrofuran.
Major Products Formed:
Oxidation: Formation of corresponding sulfonic acids or sulfonates.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted isonicotinates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Potential use in the development of biologically active compounds.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential as a pharmaceutical intermediate.
- Explored for its role in drug discovery and development.
Industry:
- Utilized in the production of agrochemicals.
- Applied in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-(benzyloxy)-6-(chlorosulfonyl)isonicotinate involves its ability to undergo various chemical transformations. The chlorosulfonyl group is highly reactive and can participate in nucleophilic substitution reactions, leading to the formation of diverse products. The benzyloxy group can also influence the reactivity and stability of the compound. Molecular targets and pathways involved in its action are primarily related to its chemical reactivity and potential interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Methyl 2-(chlorosulfonyl)benzoate: Similar in structure but lacks the benzyloxy group.
Methyl 2-(benzyloxy)isonicotinate: Similar but lacks the chlorosulfonyl group.
Methyl 6-(chlorosulfonyl)isonicotinate: Similar but lacks the benzyloxy group.
Uniqueness: Methyl 2-(benzyloxy)-6-(chlorosulfonyl)isonicotinate is unique due to the presence of both the benzyloxy and chlorosulfonyl groups, which impart distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and makes it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C14H12ClNO5S |
|---|---|
Poids moléculaire |
341.8 g/mol |
Nom IUPAC |
methyl 2-chlorosulfonyl-6-phenylmethoxypyridine-4-carboxylate |
InChI |
InChI=1S/C14H12ClNO5S/c1-20-14(17)11-7-12(16-13(8-11)22(15,18)19)21-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Clé InChI |
KVQFOMOKTLCLHI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=NC(=C1)S(=O)(=O)Cl)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


